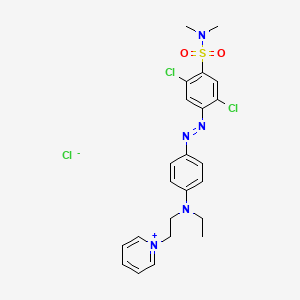
Bis(diethylene glycol) chlorendate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethylene glycol) chlorendate, also known as diethylene glycol bis(chloroformate), is a chemical compound with the molecular formula C6H8Cl2O5. It is a colorless to light yellow liquid with a pungent, mustard-like odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polycarbonates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diethylene glycol) chlorendate is typically synthesized through the reaction of diethylene glycol with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:
C4H10O3+2COCl2→C6H8Cl2O5+2HCl
The reaction is usually conducted in the presence of a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous feeding of diethylene glycol and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(diethylene glycol) chlorendate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form diethylene glycol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Reacts with amines to form diethylene glycol amides and hydrochloric acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Amines such as aniline or ethylamine, usually at room temperature.
Major Products Formed
Hydrolysis: Diethylene glycol and hydrochloric acid.
Alcoholysis: Diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Diethylene glycol amides and hydrochloric acid.
Scientific Research Applications
Bis(diethylene glycol) chlorendate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(diethylene glycol) chlorendate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s chlorocarbonate groups are highly reactive, allowing it to form esters, amides, and other derivatives through nucleophilic substitution reactions. These reactions typically proceed via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethyl ether (Diglyme): A solvent with similar structural features but different reactivity and applications.
Ethylene glycol bis(chloroformate): Similar in structure but with different physical properties and reactivity.
Uniqueness
Bis(diethylene glycol) chlorendate is unique due to its dual chlorocarbonate functional groups, which provide it with high reactivity and versatility in organic synthesis. This makes it particularly valuable in the production of complex organic molecules and polymers .
Properties
CAS No. |
68833-65-8 |
|---|---|
Molecular Formula |
C17H20Cl6O8 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H20Cl6O8/c18-11-12(19)16(21)10(14(27)31-8-6-29-4-2-25)9(15(11,20)17(16,22)23)13(26)30-7-5-28-3-1-24/h9-10,24-25H,1-8H2 |
InChI Key |
KLOLGGOJHRWANR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
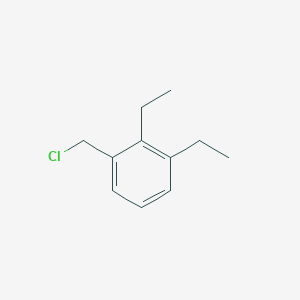
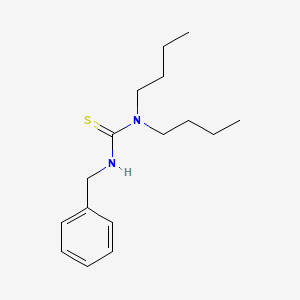
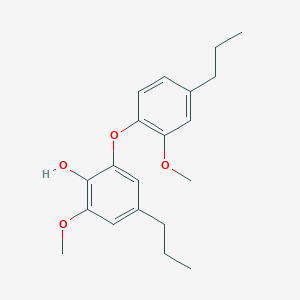
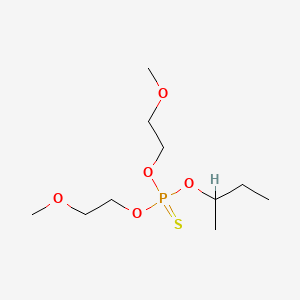
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
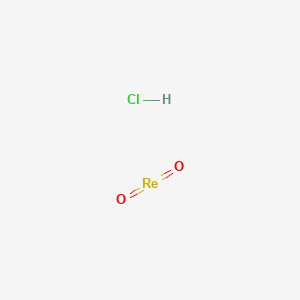
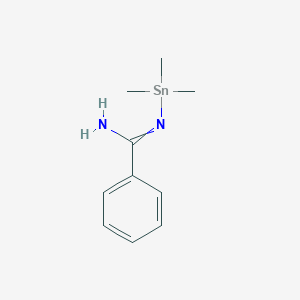
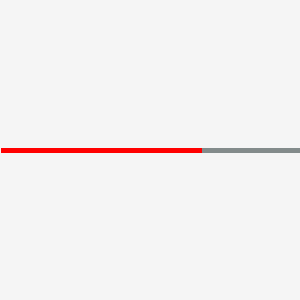

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
